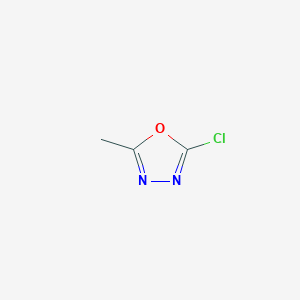![molecular formula C7H7N3O4 B3176210 2-[(5-nitropyridin-2-yl)amino]acetic Acid CAS No. 98279-88-0](/img/structure/B3176210.png)
2-[(5-nitropyridin-2-yl)amino]acetic Acid
Vue d'ensemble
Description
2-[(5-nitropyridin-2-yl)amino]acetic Acid is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for 2-[(5-nitropyridin-2-yl)amino]acetic Acid is 1S/C7H7N3O4/c11-6(12)4-9-7-5(10(13)14)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,11,12) . This indicates the presence of a pyridine ring, an amino group, and an acetic acid group in the molecule.Applications De Recherche Scientifique
Anticancer Potential
The compound 2-[(5-nitropyridin-2-yl)amino]acetic acid and its derivatives have been explored for their potential anticancer properties. A study involving the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are derived from a similar nitropyridine structure, showed effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice with P388 leukemia. This suggests that modifications of the nitropyridine structure could yield compounds with significant anticancer activity (Temple et al., 1983).
Energetic Materials
Research into energetic materials has involved the synthesis of 2-[(5-nitroiminotetrazol-1-yl)acetic acid], a compound structurally related to 2-[(5-nitropyridin-2-yl)amino]acetic acid. These materials, comprising nitroiminotetrazolate salts, were characterized for their spectroscopic properties, crystal structure, and potential as energetic compounds due to their calculated heats of formation and detonation properties. This highlights the versatility of nitropyridine derivatives in the development of advanced materials (Young‐Hyuk Joo et al., 2012).
Crystal Engineering
The crystal engineering of noncentrosymmetric structures has utilized 2-amino-5-nitropyridine, a closely related compound, demonstrating the utility of nitropyridine derivatives in designing materials with specific optical properties. The research focused on forming noncentrosymmetric crystals for applications in non-linear optics, underlining the potential of such compounds in advanced optical materials development (Fur et al., 1996).
Synthesis of Amino- and Azaoxindole Derivatives
In the domain of organic synthesis, 2-[(5-nitropyridin-2-yl)amino]acetic acid derivatives have been employed in the facile synthesis of amino- and azaoxindole derivatives. This demonstrates the compound's role as a precursor in synthesizing complex heterocyclic structures, which are of significant interest in pharmaceutical chemistry and material science (Tzvetkov & Müller, 2012).
Glycoconjugate Synthesis
2-[(5-Nitropyridin-2-yl)amino]acetic acid derivatives have also been investigated for their application in synthesizing glycoconjugates, which are potential inhibitors of glycosyltransferases. This research exemplifies the compound's utility in bioconjugate chemistry, facilitating the development of novel biochemical tools and therapeutic agents (Komor et al., 2012).
Propriétés
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-7(12)4-9-6-2-1-5(3-8-6)10(13)14/h1-3H,4H2,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIRUGUSNPZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303943 | |
| Record name | Glycine, N-(5-nitro-2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-nitropyridin-2-yl)amino]acetic Acid | |
CAS RN |
98279-88-0 | |
| Record name | Glycine, N-(5-nitro-2-pyridyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98279-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(5-nitro-2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-](/img/structure/B3176146.png)


![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)







